5-Amino-2-ethoxypyridine
Overview
Description
5-Amino-2-ethoxypyridine is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is a liquid with a yellow-brown appearance .
Molecular Structure Analysis
The molecular structure of 5-Amino-2-ethoxypyridine consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The 2-ethoxy group and the 5-amino group are attached to this ring .Scientific Research Applications
Synthesis and Chemical Properties
5-Amino-2-ethoxypyridine has been studied primarily for its synthetic potential and chemical properties. It can be synthesized from 3-ethoxypyridine via 2-bromo-3-ethoxy-6-nitropyridine, offering a satisfactory preparation method (Hertog, Jouwersma, Wal, & Willebrands‐Schogt, 2010). Another synthesis approach involves the amination of bromo-derivatives of pyridine, potentially involving intermediates like pyridyne (Pieterse & Hertog, 2010).
Applications in Material Science
5-Amino-2-ethoxypyridine derivatives have been investigated for applications in material science. For instance, a derivative with second-order NLO (nonlinear optical) applications in solution and bulk has been synthesized, offering potential use in photonics and optoelectronics (Kolev et al., 2008).
Biological and Pharmacological Research
In biological and pharmacological research, certain derivatives of 5-Amino-2-ethoxypyridine have shown potential. For example, some 4-substituted-N1-2-pyridylsulfanilamide derivatives synthesized from 2-Amino-4-ethoxycarbonylpyridine demonstrated preliminary antibacterial activity, particularly against B. subtilis (El-Salam & Mohamed, 2005). Additionally, a series of thiazolidine-2,4-dione derivatives containing 2-amino-5-ethoxypyridine moieties have been synthesized and evaluated for oral hypoglycemic activity, showing significant blood glucose-lowering effects in experimental models (Roy et al., 2013).
Spectroscopic Studies
Spectroscopic studies involving 5-amino-2-ethoxypyridine have contributed to understanding charge transfer interactions in different solvents, providing insights into the compound's behavior in various chemical environments (Alghanmi & Habeeb, 2015).
Safety And Hazards
properties
IUPAC Name |
6-ethoxypyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-10-7-4-3-6(8)5-9-7/h3-5H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXIPFCIFZLFXNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70199995 | |
Record name | Pyridine, 5-amino-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-ethoxypyridine | |
CAS RN |
52025-34-0 | |
Record name | 6-Ethoxypyridin-3-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52025-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 5-amino-2-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052025340 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridine, 5-amino-2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70199995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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